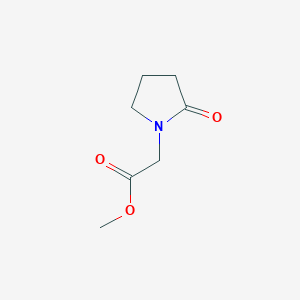







|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:8]([O:10]C)=O.[NH2:12][NH2:13]>C(O)C>[NH2:12][NH:13][C:8](=[O:10])[CH2:7][N:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[O:1]
|


|
Name
|
|
|
Quantity
|
0.884 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=C1N(CCC1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
0.308 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated as a solid in a quantitative yield
|
|
Type
|
CUSTOM
|
|
Details
|
was used without further purification
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NNC(CN1C(CCC1)=O)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |